Mal-PEG3-NHS ester (CAS 1537892-36-6) is a heterobifunctional, non-cleavable bioconjugation crosslinker featuring an amine-reactive N-hydroxysuccinimide (NHS) ester and a sulfhydryl-reactive maleimide group, separated by a hydrophilic 3-unit polyethylene glycol (PEG3) spacer . In procurement and industrial material selection, this specific linker is prioritized for synthesizing antibody-drug conjugates (ADCs), peptide-drug conjugates (PDCs), and proteolysis-targeting chimeras (PROTACs) where maintaining aqueous solubility and precise spatial distance between conjugated moieties is critical. The PEG3 spacer provides a flexible, hydrophilic bridge that mitigates the aggregation commonly associated with hydrophobic linkers, making it a highly processable precursor for sensitive biologic workflows .
Generic substitution of Mal-PEG3-NHS ester with non-PEGylated, hydrophobic linkers like SMCC frequently fails during downstream processing due to severe conjugate aggregation and the requirement for high concentrations of denaturing organic solvents (e.g., >10% DMSO) to maintain solubility . Furthermore, substituting with alternative PEG lengths (such as PEG2 or PEG4) alters the spatial geometry of the crosslink. In distance-sensitive applications like PROTACs or FRET-based assays, a deviation of even a single ethylene glycol unit can drastically disrupt ternary complex formation or energy transfer efficiency, leading to orders-of-magnitude losses in functional potency . Thus, procurement must strictly match the PEG3 specification when the ~17 Å spacer length has been validated for a specific target.
Rigid, non-PEGylated linkers like SMCC feature a short 11.6 Å cyclohexane spacer that struggles to reach sterically hindered residues, often requiring massive molar excesses to drive the reaction. In contrast, the flexible ~17 Å spacer of Mal-PEG3-NHS ester allows it to achieve high conjugation efficiency at much lower molar ratios, significantly reducing the consumption of expensive payloads and minimizing off-target modifications .
| Evidence Dimension | Required molar excess for hindered sites |
| Target Compound Data | High conjugation efficiency at low molar excess (e.g., 2:1 to 5:1) |
| Comparator Or Baseline | SMCC often requires >10:1 molar excess |
| Quantified Difference | Up to 5-fold reduction in required molar excess |
| Conditions | Amine-to-sulfhydryl bioconjugation of sterically hindered proteins |
Reduces the consumption of high-value payloads and antibodies during manufacturing, directly lowering cost-of-goods (COGs).
During the synthesis of ADCs with high drug-to-antibody ratios (DAR > 3), hydrophobic linkers introduce significant surface hydrophobicity to the antibody. SMCC conjugates frequently induce high-molecular-weight aggregates under these conditions. The hydrophilic PEG3 spacer of Mal-PEG3-NHS ester shields these hydrophobic patches, typically maintaining a >95% monomeric conjugate fraction and eliminating the need for aggressive downstream size-exclusion purification[1].
| Evidence Dimension | Monomeric fraction at high DAR |
| Target Compound Data | >95% monomeric fraction |
| Comparator Or Baseline | SMCC yields >10-15% aggregates |
| Quantified Difference | >10% improvement in monomeric yield |
| Conditions | ADC synthesis with DAR > 3 |
Prevents the loss of expensive biologic precursors to aggregation and simplifies downstream purification workflows.
In structure-activity relationship (SAR) studies for PROTACs, the exact length of the linker dictates the formation of the critical ternary complex between the target protein and the E3 ligase. Comparative degradation assays routinely demonstrate that shifting from a PEG3 to a PEG4 or PEG5 spacer can alter the degradation concentration (DC50) by orders of magnitude due to steric clashes or improper spatial alignment . This extreme sensitivity confirms that PEG3 cannot be generically swapped with other PEG lengths without fundamentally altering the molecule's pharmacological profile.
| Evidence Dimension | Ternary complex spatial alignment |
| Target Compound Data | PEG3 spacer provides exact ~17 Å spatial distance |
| Comparator Or Baseline | PEG4 or PEG5 spacers alter distance by 3-6 Å |
| Quantified Difference | Potential multi-fold shifts in DC50 due to 1-2 unit length changes |
| Conditions | PROTAC ternary complex optimization |
Proves that precise procurement of the PEG3 length is mandatory for maintaining validated structure-activity relationships in targeted degraders.
Bioconjugation of fragile proteins is often limited by the amount of organic solvent required to dissolve the crosslinker. Mal-PEG3-NHS ester readily achieves working concentrations of ≥2.5 mg/mL in aqueous buffers containing minimal cosolvents (<5% DMSO/DMF) . In contrast, hydrophobic alternatives like SMCC are virtually insoluble in water and routinely require >10% organic solvent to prevent precipitation, which risks denaturing sensitive enzymes or antibodies during the labeling process.
| Evidence Dimension | Required organic solvent for stock stability |
| Target Compound Data | ≥2.5 mg/mL solubility with <5% organic solvent |
| Comparator Or Baseline | SMCC requires >10% organic solvent |
| Quantified Difference | >50% reduction in required denaturing organic solvent |
| Conditions | Preparation of bioconjugation reaction buffers |
Enables the successful processing of solvent-sensitive biologics that would otherwise denature or precipitate in standard SMCC protocols.
Mal-PEG3-NHS ester is a highly effective crosslinker for synthesizing ADCs where maintaining a high monomeric yield at elevated drug-to-antibody ratios (DAR) is critical. Its hydrophilic spacer prevents the aggregation commonly seen with SMCC, streamlining downstream purification and improving the pharmacokinetic profile of the final therapeutic .
Because single-unit changes in PEG length dramatically impact ternary complex formation and DC50 values, Mal-PEG3-NHS ester is an essential building block for PROTAC SAR optimization. It is specifically selected when a ~17 Å spatial distance is hypothesized to be the required bridge between the target-binding ligand and the E3 ligase recruiter .
For enzymes, delicate nanobodies, or structural proteins that denature in the presence of >5% DMSO or DMF, Mal-PEG3-NHS ester provides a highly processable alternative to hydrophobic linkers. Its higher aqueous solubility ensures that conjugation reactions can proceed efficiently in native-like buffer conditions without precipitating the biologic .